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molecular formula C10H11F3O B8719036 3-Isopropyl-5-(trifluoromethyl)phenol

3-Isopropyl-5-(trifluoromethyl)phenol

Cat. No. B8719036
M. Wt: 204.19 g/mol
InChI Key: XNCYVSSDQISMSW-UHFFFAOYSA-N
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Patent
US08691855B2

Procedure details

A mixture of 3-isopropenyl-5-trifluoromethyl-phenol and 10% Pd/C (40 mg) in methanol (10 ml) was hydrogenated under 50 psi hydrogen atmosphere for 1 hour. The mixture was dissolved in EtOAc, filtered through a celite pad. The filtrate was concentrated under reduced pressure, and dried to give 3-isopropyl-5-trifluoromethyl-phenol (120 mg, 99%).
Name
3-isopropenyl-5-trifluoromethyl-phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([OH:14])[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)([CH3:3])=[CH2:2].[H][H]>CO.CCOC(C)=O.[Pd]>[CH:1]([C:4]1[CH:5]=[C:6]([OH:14])[CH:7]=[C:8]([C:10]([F:12])([F:13])[F:11])[CH:9]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
3-isopropenyl-5-trifluoromethyl-phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(C)C=1C=C(C=C(C1)C(F)(F)F)O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C=C(C=C(C1)C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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